molecular formula C8H14O B2503276 3-Methyl-4-propan-2-yloxybut-1-yne CAS No. 2229611-09-8

3-Methyl-4-propan-2-yloxybut-1-yne

Cat. No. B2503276
CAS RN: 2229611-09-8
M. Wt: 126.199
InChI Key: XFIKCGNYXVSOGH-UHFFFAOYSA-N
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Description

The compound "3-Methyl-4-propan-2-yloxybut-1-yne" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of compounds with alkyloxy substituents and terminal alkynes, as well as the study of their spectroscopic properties, is reported .

Synthesis Analysis

The synthesis of related compounds involves starting materials such as l-tartaric acid and employs various reagents and conditions to introduce alkyloxy groups and create terminal alkynes . For example, the synthesis of 4,4-dimethoxybut-1-yne is reported as a key intermediate in the synthesis of more complex molecules, indicating the potential utility of "this compound" as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction, which provides detailed information on bond lengths and angles . Additionally, density functional theory (DFT) calculations have been used to predict the spectroscopic properties of similar compounds, suggesting that similar computational methods could be applied to "this compound" for a theoretical understanding of its structure .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with studies reporting unusual recyclization reactions and the formation of different products under various conditions . These findings highlight the potential for "this compound" to undergo interesting chemical transformations that could be relevant for synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using mass spectrometry, infrared spectroscopy, and proton NMR spectroscopy . These techniques provide insights into the stability, functional groups, and electronic environment of the molecules, which are important for understanding the behavior of "this compound" in different contexts.

Scientific Research Applications

Heterocyclic Derivative Syntheses

The compound 3-Methyl-4-propan-2-yloxybut-1-yne and similar molecules have been utilized in the synthesis of various heterocyclic derivatives. Notably, 4-Yn-1-ones containing different substituents, prop-2-ynyl alpha-ketoesters, and prop-2-ynyl alpha-ketoamides have been used in oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These compounds have potential applications in pharmaceutical and material sciences due to their diverse structural properties and biological activities (Bacchi et al., 2005).

Crystal Structure Analysis

The crystal structures of compounds structurally related to this compound, such as 1,3-enynes, have been analyzed to understand their potential as building blocks in organic synthesis and their occurrence in natural products with cytotoxic and antitumor properties. This analysis provides insights into their structural stability and reactivity, which are crucial for their application in synthesizing complex molecules (Pineda et al., 2020).

Intramolecular Cyclization Studies

Compounds resembling this compound have been studied for their ability to undergo intramolecular cyclization, leading to the formation of more complex molecular structures. For example, dialkyl(4-hydroxybutyn-2-yl)[3-(p-tolyl)propyn-2-yl]ammonium chlorides can undergo intramolecular cyclization to produce benzo[f]isoindolinium chlorides, which are important in medicinal chemistry and material sciences due to their unique chemical properties (Chukhajian et al., 2010).

Mechanism of Action

“3-Methyl-4-propan-2-yloxybut-1-yne” is an organic compound that contains a triple bond, making it a member of the alkyne class . Alkynes are unsaturated hydrocarbons, meaning they contain carbon-carbon triple bonds. This class of compounds is known for their reactivity, which often involves addition reactions at the triple bond .

The compound also contains an ether functional group (propan-2-yloxy). Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. They are known for their stability and resistance to reactions, but can undergo reactions under certain conditions, such as strong acids .

properties

IUPAC Name

3-methyl-4-propan-2-yloxybut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-5-8(4)6-9-7(2)3/h1,7-8H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIKCGNYXVSOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2229611-09-8
Record name 3-methyl-4-(propan-2-yloxy)but-1-yne
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